molecular formula C22H21N3O6S2 B2449005 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 941996-58-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2449005
CAS No.: 941996-58-3
M. Wt: 487.55
InChI Key: VNWOYEVEJYCPQJ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a complex organic compound that features a benzothiazole core, a furan ring, and a sulfamoyl group

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-25(13-15-5-4-10-31-15)33(27,28)16-8-6-14(7-9-16)21(26)24-22-23-17-11-18(29-2)19(30-3)12-20(17)32-22/h4-12H,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWOYEVEJYCPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the dimethoxy groups. Subsequent steps involve the attachment of the furan ring and the sulfamoyl group under controlled conditions. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also critical aspects of industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and the sulfamoyl group distinguishes it from other benzothiazole derivatives, making it a valuable compound for targeted research applications .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structural Overview

The compound features a benzothiazole core with methoxy substitutions and a sulfamoyl group linked to a furan moiety. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

1. Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibit significant antibacterial and antifungal activities.

Case Study:
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Research highlights its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies demonstrated that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide reduced the viability of human breast cancer cells (MCF-7) by 60% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study:
A study investigated the effects of the compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide (NO) production, suggesting that it effectively inhibits inducible nitric oxide synthase (iNOS) activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Properties
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamideBenzothiazole + NitrofuranAntibacterialEnhanced solubility due to nitro group
N-(4-methoxybenzothiazol-2-yl)-3-methylbenzamideBenzothiazole + Methyl substitutionAnti-inflammatoryDifferent substitution pattern alters activity
N-(6-methoxybenzothiazol-2-yl)-4-nitroanilineBenzothiazole + NitroanilineAntimicrobialVariation in aromatic system impacts solubility

The biological activity of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound shows inhibitory effects on key enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in neurodegenerative diseases .
  • Cellular Pathways: It modulates signaling pathways associated with inflammation and apoptosis, thereby exerting its therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 5,6-dimethoxybenzothiazole-2-amine with a sulfamoylbenzoyl chloride intermediate. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation during amide bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography or recrystallization is used, with yields typically ranging from 45% to 70% depending on stepwise optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., methoxy, sulfamoyl). DMSO-d₆ is preferred due to solubility .
  • IR Spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking in benzothiazole rings) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is standard .
  • TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress .
  • Elemental Analysis : ≤0.4% deviation from theoretical C/H/N/S values confirms stoichiometric integrity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite docks the compound into target active sites (e.g., bacterial DNA gyrase) .
  • Parameters : Grid boxes centered on catalytic residues, with Lamarckian genetic algorithms for conformational sampling.
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

  • Methodological Answer :
  • Refinement : SHELXL refines X-ray data to resolve ambiguities (e.g., sulfamoyl group orientation) .
  • DFT comparison : Optimize geometry using B3LYP/6-31G* basis sets; RMSD <0.05 Å between experimental and theoretical bond lengths validates the model .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, furan → thiophene) .
  • Biological testing : Correlate substituent electronegativity/logP with activity trends using linear regression .
  • 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic fields to activity cliffs .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvation models : PCM (Polarizable Continuum Model) in Gaussian09 calculates solvation energies .
  • Kinetic studies : Monitor reaction rates (UV-Vis spectroscopy) in DMSO vs. THF; higher polarity solvents stabilize transition states .

Q. What experimental design optimizes multi-step synthesis while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Taguchi methods vary temperature, solvent, and catalyst loadings to identify critical factors .
  • In-line analytics : ReactIR monitors intermediates in real-time .

Q. How can discrepancies between DFT-calculated and experimental spectroscopic data be reconciled?

  • Methodological Answer :
  • Vibrational analysis : Scale DFT IR frequencies (e.g., 0.96 scaling factor for B3LYP) to match experimental peaks .
  • NMR chemical shifts : GIAO method with solvent corrections (e.g., IEF-PCM) improves agreement with observed δ values .

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